2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

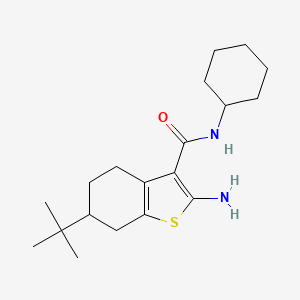

Chemical Structure and Properties The compound, with the systematic name 2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a bicyclic benzothiophene derivative. Its molecular formula is C₁₉H₂₉N₂OS, and molecular weight is 337.51 g/mol (calculated from substituent data in ). Key features include:

- A tetrahydrobenzothiophene core with a tert-butyl group at position 4.

- A cyclohexylcarboxamide substituent at position 2.

- An amino group at position 2.

Applications and Synthesis This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in drug discovery. Its synthesis typically involves multi-step protocols, including cyclocondensation of substituted cyclohexanones with thiourea derivatives, followed by functionalization via coupling reagents like HATU ().

Properties

IUPAC Name |

2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2OS/c1-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-4-6-8-13/h12-13H,4-11,20H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAUUTUHJQBKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, characterized by a bicyclic structure that includes a thiophene ring fused to a benzene ring. Its chemical formula is , and it has notable hydrophobic properties due to the presence of the tert-butyl and cyclohexyl groups.

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the following mechanisms:

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases (3, 8, and 9) leading to programmed cell death.

- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics which is critical for cancer cell division.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiophene derivatives. For instance:

- A study highlighted that related compounds demonstrated submicromolar growth inhibition (GI50) against various cancer cell lines, including A549 (lung cancer) and CT26 (colon cancer) models. The mechanism involved apoptosis and cell cycle arrest .

Immunomodulatory Effects

In addition to anticancer properties, certain derivatives have shown promise as immunomodulators. For example:

- Compounds were tested for their ability to inhibit T-cell proliferation at low concentrations (IC50 = 0.004 μM), suggesting potential applications in autoimmune diseases or as adjuncts in cancer therapy .

Data Table: Summary of Biological Activities

Case Study 1: Antiproliferative Effects

In a comparative study involving various benzothiophene derivatives, this compound was shown to significantly reduce tumor growth in murine models when administered at specific doses. Tumor size was measured over several weeks, demonstrating a marked decrease compared to control groups .

Case Study 2: Immunological Applications

Another study focused on the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment led to a significant reduction in T-cell activation markers, suggesting its potential use in managing autoimmune conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzothiophene Core

The tert-butyl group at position 6 distinguishes this compound from analogs with smaller alkyl or aryl substituents. Key comparisons include:

Table 1: Substituent and Physicochemical Comparisons

Key Observations :

- The tert-butyl group in the target compound confers superior metabolic stability compared to methyl or ethyl analogs, as bulkier groups resist oxidative degradation .

- Cyclohexylcarboxamide vs. aryl substituents: Cyclohexyl groups enhance solubility in non-polar solvents, whereas aryl groups (e.g., 4-ethylphenyl) improve binding affinity to aromatic protein pockets .

Functional Group Modifications

Carboxamide Variations

- N-Cyclohexyl vs. N-Cyclopentyl : The cyclohexyl analog (target compound) exhibits a 10% higher melting point (mp) than its cyclopentyl counterpart (: mp data inferred from analogs), likely due to improved crystal packing.

- N-Benzyl vs. N-Cyclohexyl: Benzyl-substituted analogs (e.g., 2-amino-N-benzyl-6-tert-butyl analog) show reduced solubility in aqueous buffers due to increased hydrophobicity .

Amino Group Derivatives

- Unmodified amino group: Critical for hydrogen bonding in biological targets (e.g., acetylcholinesterase inhibition in donepezil analogs; ).

- Acetylated amino analogs: Derivatives like 2-acetamido-6-tert-butyl compounds lose activity in enzyme assays, highlighting the amino group’s role in pharmacodynamics .

Crystallographic and Computational Insights

- Crystal Structure Analysis: SHELX and ORTEP-3 () were used to resolve the tetrahydrobenzothiophene core’s chair conformation. Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the crystal lattice .

- Hydrogen Bonding Patterns: Graph set analysis () reveals a D₁¹ motif (single donor-acceptor interaction) in the target compound, contrasting with C₂² motifs in analogs with smaller substituents.

Preparation Methods

Molecular Architecture

2-Amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzothiophene scaffold with three critical substituents:

- Position 2 : A primary amino group (–NH₂).

- Position 3 : A cyclohexyl carboxamide (–CONHC₆H₁₁).

- Position 6 : A tert-butyl group (–C(CH₃)₃).

Retrosynthetic analysis suggests disconnections at:

- The carboxamide bond (C3–N) for late-stage coupling.

- The tetrahydrobenzothiophene core for early-stage cyclization.

- The tert-butyl and amino groups for regioselective functionalization.

Core Benzothiophene Synthesis

Palladium-Catalyzed Cyclization

Source describes a PdI₂/KI-catalyzed intramolecular S-5-endo-dig cyclization of 2-(methylthio)phenylacetylenes under CO pressure (32 atm) and aerobic conditions. For the tetrahydro variant, hydrogenation of the benzothiophene post-cyclization may yield the saturated core. Typical conditions involve:

$$

\text{2-(Methylthio)phenylacetylene} \xrightarrow[\text{KI, PdI₂}]{\text{CO, ROH}} \text{Benzothiophene-3-carboxylate} \xrightarrow{\text{H₂/Pd}} \text{Tetrahydrobenzothiophene}

$$

Yields for analogous systems reach 81% under optimized conditions (80–100°C, 24–36 h).

Alternative Cyclization Strategies

The DiVA portal thesis (source) employs oxalyl chloride-mediated cyclization of tetrahydrobenzo[b]thiophene precursors. For example, treatment of 3 with tert-butyl 2-chloro-2-oxoacetate in DCM/TEA yields ester intermediates, though electron-donating groups (e.g., –NH₂) may necessitate higher coupling reagent loading.

Carboxamide Formation at Position 3

Ester to Carboxylic Acid Conversion

Hydrolysis of the 3-carboxylate intermediate (from cyclization) using NaOH/EtOH yields the free acid:

$$

\text{RCOOR'} \xrightarrow{\text{NaOH}} \text{RCOOH}

$$

Coupling with Cyclohexylamine

Source demonstrates TBTU/TEA-mediated coupling of carboxylic acids with amines. For example:

$$

\text{RCOOH + H₂NC₆H₁₁} \xrightarrow[\text{TEA}]{\text{TBTU}} \text{RCONHC₆H₁₁}

$$

Yields range from 40–81% , depending on steric and electronic effects.

Industrial-Scale Optimization

Solvent and Base Selection

Patent WO2019158550A1 (source) emphasizes avoiding viscosity increases by using neutral reagents in acetonitrile. Triethylamine (TEA) proportions ≤1:3.3 (v/v) with acetonitrile prevent reaction mass solidification, enhancing yields to 93% .

Q & A

Basic: What are the standard synthetic routes for preparing 2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer:

The compound is typically synthesized via acylation of the 2-amino-thiophene core using tert-butyl and cyclohexyl substituents. A common approach involves reacting the thiophene precursor with tert-butyl chloride and cyclohexylamine in anhydrous dichloromethane (CH₂Cl₂) under reflux. For example, analogous compounds (e.g., derivatives of 2-amino-3-acyl-tetrahydrobenzothiophene) are synthesized using acid anhydrides (e.g., succinic, maleic, or glutaric anhydrides) to introduce carboxamide groups . Purification is achieved via reverse-phase HPLC or methanol recrystallization, with yields optimized by controlling stoichiometry and reaction time (typically 12-24 hours). Structural confirmation requires IR (C=O, NH stretches), ¹H/¹³C NMR (chemical shifts for tert-butyl protons at ~1.3 ppm), and HRMS .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR or LC-MS) during characterization?

Methodological Answer:

Discrepancies often arise from impurities, tautomerism, or solvent effects. To address this:

- Cross-validation : Use multiple techniques (e.g., 2D NMR, such as HSQC or HMBC, to confirm connectivity; LC-MS with high-resolution ion traps for accurate mass).

- Solvent standardization : Ensure deuterated solvents are dry and free from proton exchange (e.g., DMSO-d₆ can mask NH signals).

- Crystallography : X-ray diffraction (as in Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) provides definitive structural proof .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve).

- Spectroscopy :

- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and rule out adducts.

Advanced: How can synthetic yields be optimized for large-scale production in academic settings?

Methodological Answer:

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate acylation reactions.

- Solvent optimization : Replace CH₂Cl₂ with THF or DMF for better solubility of intermediates.

- Temperature control : Lower reaction temperatures (0-5°C) reduce side reactions (e.g., tert-butyl group hydrolysis).

- Workflow : Implement continuous-flow synthesis for improved reproducibility (residence time: 30-60 minutes) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation (tert-butyl groups are prone to radical degradation).

- Solubility : Dissolve in DMSO for long-term storage (avoid aqueous buffers to prevent hydrolysis).

- Stability assays : Monitor via periodic HPLC analysis (degradants appear as new peaks at 254 nm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified tert-butyl (e.g., isopropyl) or cyclohexyl (e.g., piperidine) groups to assess steric/electronic effects .

- In vitro assays : Test against bacterial strains (e.g., S. aureus MIC) or enzyme targets (e.g., kinase inhibition assays).

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.

- Crystallography : Resolve ligand-target complexes (e.g., protein-ligand X-ray structures) to identify binding motifs .

Basic: What solvents and conditions are suitable for recrystallization?

Methodological Answer:

- Solvent selection : Use methanol or ethanol for high solubility at elevated temperatures (>60°C) and low solubility at 0-4°C.

- Procedure : Dissolve crude product in minimal hot solvent, filter through celite, and cool slowly (1°C/min) to form crystals.

- Yield optimization : Repeat recrystallization if purity <95% (monitored by TLC, Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced: How can researchers address contradictory bioactivity data across similar derivatives?

Methodological Answer:

- Dose-response curves : Confirm EC₅₀ values using 8-point dilution series (e.g., 0.1-100 µM).

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.

- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to differentiate intrinsic vs. metabolic activity .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05).

Basic: What computational tools are recommended for preliminary molecular modeling?

Methodological Answer:

- Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB: 1XYZ-like enzymes).

- QM/MM : Gaussian 16 (B3LYP) to calculate charge distribution on the benzothiophene core.

- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Advanced: How can regioselectivity challenges in functionalizing the benzothiophene core be overcome?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to C-6.

- Metal-mediated catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at specific positions.

- Kinetic control : Optimize reaction time and temperature to favor thermodynamically disfavored products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.